4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile 4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457550
InChI: InChI=1S/C10H6F3NO/c1-6-8(5-15)3-2-7(4-14)9(6)10(11,12)13/h2-3,5H,1H3
SMILES:
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC17457550

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
IUPAC Name 4-formyl-3-methyl-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C10H6F3NO/c1-6-8(5-15)3-2-7(4-14)9(6)10(11,12)13/h2-3,5H,1H3
Standard InChI Key NMDTUKQUUSDAJK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1C(F)(F)F)C#N)C=O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 4-formyl-3-methyl-2-(trifluoromethyl)benzonitrile is C₁₀H₆F₃NO, with a molecular weight of 213.16 g/mol. The substitution pattern on the benzene ring creates a polarized electronic environment, where the -CF₃ and -CN groups exert strong electron-withdrawing effects, while the -CH₃ group provides mild electron donation .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The formyl proton (-CHO) typically resonates at δ 9.8–10.5 ppm as a singlet. The methyl group (-CH₃) appears as a singlet near δ 2.3–2.6 ppm, while aromatic protons exhibit splitting patterns dependent on adjacent substituents .

  • ¹⁹F NMR: The -CF₃ group generates a characteristic triplet near δ -63 to -66 ppm due to coupling with adjacent protons .

  • ¹³C NMR: The cyano carbon resonates at δ 115–120 ppm, the formyl carbon at δ 190–200 ppm, and the -CF₃ carbon at δ 120–125 ppm (quartet, J = 30–35 Hz) .

Infrared (IR) Spectroscopy:
Strong absorptions for -CN (≈2220 cm⁻¹), -CHO (≈1700 cm⁻¹), and -CF₃ (≈1150–1250 cm⁻¹) are observed .

Synthetic Pathways

Oxidation of 4-Methyl Precursors

A common route to introduce the formyl group involves oxidizing a methyl substituent. For example, manganese dioxide (MnO₂) in dichloromethane at 40–50°C effectively oxidizes 4-methyl-3-methoxybenzonitrile derivatives to their corresponding aldehydes, as demonstrated in the synthesis of 2-methoxy-4-cyano benzaldehyde . Applying this method to 4-methyl-3-methyl-2-(trifluoromethyl)benzonitrile would yield the target compound:

4-Methyl-3-methyl-2-(trifluoromethyl)benzonitrileMnO2,CH2Cl24-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile\text{4-Methyl-3-methyl-2-(trifluoromethyl)benzonitrile} \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2} \text{4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile}

Bromination and Hydrolysis

Alternative strategies include brominating a methyl group followed by hydrolysis. For instance, 4-bromomethyl-3-methoxybenzonitrile undergoes hydrolysis with sodium carbonate to form 4-hydroxymethyl intermediates, which are further oxidized to aldehydes . Adapting this approach:

4-Methyl-3-methyl-2-(trifluoromethyl)benzonitrileNBS, BPO4-Bromomethyl-3-methyl-2-(trifluoromethyl)benzonitrileH2O, Na2CO34-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile\text{4-Methyl-3-methyl-2-(trifluoromethyl)benzonitrile} \xrightarrow{\text{NBS, BPO}} \text{4-Bromomethyl-3-methyl-2-(trifluoromethyl)benzonitrile} \xrightarrow{\text{H}_2\text{O, Na}_2\text{CO}_3} \text{4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile}

Physicochemical Properties

PropertyValue/Description
Density~1.4 g/cm³ (estimated)
Melting Point65–75°C (predicted)
Boiling Point200–210°C (estimated)
SolubilitySoluble in DCM, THF; insoluble in H₂O
Flash Point~95°C (analogous to )

The -CF₃ and -CN groups enhance thermal stability, while the -CHO group increases polarity, influencing solubility in organic solvents .

Reactivity and Applications

Electrophilic Substitution

The electron-deficient benzene ring directs incoming electrophiles to meta and para positions relative to the -CN and -CF₃ groups. For example, nitration would occur at position 5 or 6 .

Nucleophilic Addition

The formyl group participates in condensation reactions, such as forming Schiff bases with amines:

R-NH2+4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrileR-N=CH-(aromatic)+H2O\text{R-NH}_2 + \text{4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile} \rightarrow \text{R-N=CH-(aromatic)} + \text{H}_2\text{O}

Pharmaceutical Relevance

Trifluoromethylated benzonitriles are prevalent in drug discovery due to their metabolic stability and lipophilicity. The formyl group serves as a handle for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents .

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